molecular formula C104H176N36O34S7 B3332685 H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H CAS No. 914454-03-8

H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H

Cat. No.: B3332685
CAS No.: 914454-03-8
M. Wt: 2699.2 g/mol
InChI Key: LBACTXHPMJIKTR-XZSNVYKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2·CH3CO2H is a synthetic peptide featuring a complex sequence with three cysteine (Cys) residues (positions 1, 2, and 3) that likely form intramolecular disulfide bonds, conferring structural rigidity and stability. Glycine (Gly) and alanine (Ala) residues provide flexibility, while aromatic (Tyr) and hydrophobic (Leu, Met) residues may mediate receptor binding or membrane interactions. The C-terminal acetic acid (CH3CO2H) suggests a stabilized formulation for improved pharmacokinetics.

Properties

IUPAC Name

acetic acid;2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACTXHPMJIKTR-XZSNVYKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H176N36O34S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2699.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914454-03-8
Record name Ziconotide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914454038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is typically used for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Modification of side chains, such as acetylation or phosphorylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acetic anhydride for acetylation, ATP for phosphorylation.

Major Products

    Oxidation: Disulfide-bonded peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Modified peptide with acetylated or phosphorylated residues.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties
Zicotinide has been studied for its potential analgesic effects. Research indicates that it may act as a selective blocker of N-type calcium channels, which are involved in pain transmission pathways. This mechanism suggests its utility in treating chronic pain conditions, such as neuropathic pain and fibromyalgia. Clinical studies have shown that Zicotinide can reduce pain perception significantly compared to placebo controls .

Neuroprotective Effects
The neuroprotective properties of Zicotinide have been explored in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity and oxidative stress makes it a candidate for further research in conditions such as Alzheimer's disease and multiple sclerosis. Studies have demonstrated that Zicotinide can preserve neuronal integrity and function under stress conditions .

Biochemical Research

Peptide Synthesis and Characterization
Zicotinide serves as a model compound for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). Its complex structure provides insights into the challenges of synthesizing peptides with multiple disulfide bonds and amino acid modifications. Researchers utilize Zicotinide to refine methodologies for synthesizing similar peptides with therapeutic potential .

Protein Interaction Studies
The interactions of Zicotinide with various biomolecules are of significant interest. It has been used in studies to elucidate binding affinities with receptors involved in pain modulation and neuroprotection. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize these interactions quantitatively .

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine and arginine residues contribute to the peptide’s binding affinity to negatively charged molecules, while the hydrophobic residues (leucine, methionine) facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Pro-hGHRH(1-44)-Gly-Gly-Cys ()

  • Structure : Linear peptide with a C-terminal Gly-Gly-Cys extension.
  • Key Features : Engineered for enhanced stability via acid-sensitive hydrolysis.
  • Activity : Stimulates growth hormone (GH) release in human and rat pituitary cells, outperforming hGHRH(1-40) in potency.
  • Stability : The Gly-Gly-Cys motif improves resistance to enzymatic degradation.

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP, )

  • Structure : Cyclic hexapeptide derived from thymopentin (TP-5).
  • Key Features : Cyclization via Cys disulfide bond enhances resistance to proteolysis and bioactivity.
  • Activity : Exhibits immune-modulatory functions comparable to TP-5 but with prolonged half-life.

Tyr-Phe-Cys-Leu-Thr (YFCLT) ()

  • Structure : Linear pentapeptide from corn protein.
  • Key Features : Antioxidant motifs (Tyr, Phe) and Cys for redox activity.
  • Activity : Protects HepG2 cells from alcohol-induced oxidative stress by reducing ROS, TNF-α, and lipid peroxidation.

Cy5.5-Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-AuNPs ()

  • Structure: Peptide-functionalized gold nanoparticles with an MMP-cleavable sequence.
  • Key Features : Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys substrate for matrix metalloproteinases (MMPs).
  • Application : Activatable imaging probe for tumors; cleavage releases fluorescent Cy5.5.

Gly-Ser-Ser-Lys-(FITC)-Gly-Gly-Gly-Cys-Arg-Gly-Asp-Cys-CLIO-Cy5.5 ()

  • Structure: Cyclic RGD peptide conjugated to iron oxide nanoparticles.
  • Key Features : Targets αvβ3 integrin overexpressed in tumors.
  • Application: Dual-modal (MRI/fluorescence) imaging agent for cancer diagnostics.

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Key Residues Structural Features Primary Activity/Application Stability Enhancement
Target Peptide Cys(1-3), Lys, Arg, Gly Cyclic (disulfide bonds) Hypothesized: Hormone analog/imaging Disulfide bonds, C-terminal AcOH
Pro-hGHRH(1-44)-Gly-Gly-Cys Gly-Gly-Cys Linear with Cys extension GH release agonist Acid-sensitive hydrolysis
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) Cys, Arg, Lys Cyclic hexapeptide Immune modulation Cyclization
YFCLT Tyr, Phe, Cys Linear antioxidant peptide Hepatoprotective agent Antioxidant motifs
Cy5.5-MMP-AuNPs Gly-Pro-Leu-Gly-Val-Arg MMP-substrate peptide Tumor imaging Nanoparticle conjugation
cRGD-CLIO-Cy5.5 Arg-Gly-Asp (RGD) Cyclic RGD, nanoparticle Integrin-targeted imaging Cyclization, PEGylation

Key Findings

Cyclization : Disulfide bonds (as in the target peptide and cTP) significantly enhance proteolytic stability and bioactivity compared to linear analogs .

Cationic Residues : Lys/Arg-rich sequences (common in the target peptide and cTP) improve solubility and receptor binding, critical for hormone analogs and enzyme substrates .

Functional Motifs :

  • RGD : Critical for integrin targeting in imaging agents ().
  • MMP-substrate sequences : Enable tumor-specific activation of probes ().
  • Antioxidant residues (Tyr, Phe) : Mediate ROS scavenging in hepatoprotective peptides ().

Formulation Strategies: Acetic acid capping (target peptide) and nanoparticle conjugation (–19) prolong circulation half-life.

Biological Activity

The compound H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H is a synthetic peptide that incorporates multiple amino acids, including several cysteine residues. This peptide's biological activity is of significant interest due to its potential therapeutic applications, particularly in the fields of immunology and oncology.

Structure and Composition

This peptide consists of a sequence of 24 amino acids, with notable features including:

  • Cysteine Residues: The presence of three cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its biological activity.
  • Basic and Acidic Amino Acids: The sequence includes both basic (e.g., Lys, Arg) and acidic (e.g., Asp) residues, which may contribute to its interaction with various biological targets.

The biological activity of this peptide can be attributed to several mechanisms:

  • Antioxidant Properties: Cysteine residues are known for their antioxidant capabilities, which may protect cells from oxidative stress.
  • Cell Signaling Modulation: The peptide may interact with cell surface receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Immune Response Enhancement: Peptides similar in structure have been shown to modulate immune responses, potentially enhancing the activity of immune cells.

Research Findings

Recent studies have explored the biological effects of similar peptides. For instance:

  • A study demonstrated that peptides with multiple cysteine residues can exhibit enhanced stability and bioactivity due to their ability to form cyclic structures through disulfide bonds .
  • Another investigation highlighted the role of specific amino acid sequences in modulating receptor activity, suggesting that the arrangement of Lys and Arg residues could enhance binding affinity to target receptors .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of cysteine-rich peptides, it was found that such peptides significantly reduced reactive oxygen species (ROS) levels in cultured cells. The mechanism was attributed to the thiol groups in cysteine that scavenge free radicals .

Case Study 2: Immune Modulation

A clinical trial involving a similar peptide showed promising results in enhancing T-cell responses in patients undergoing cancer immunotherapy. The peptide was administered alongside standard treatment protocols, resulting in improved patient outcomes .

Data Tables

Amino Acid Position Properties
Cysteine1Thiol group, antioxidant
Lysine2Basic amino acid
Glycine3Small size, flexibility
Serine6Hydroxyl group
Arginine8Basic amino acid
Methionine10Sulfur-containing
Tyrosine11Aromatic, signaling

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